molecular formula C24H26ClFN4OS B6486303 1-(3-chlorophenyl)-3-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}urea CAS No. 863018-12-6

1-(3-chlorophenyl)-3-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}urea

Cat. No.: B6486303
CAS No.: 863018-12-6
M. Wt: 473.0 g/mol
InChI Key: GEWNVDHAGZJTKL-UHFFFAOYSA-N
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Description

The compound 1-(3-chlorophenyl)-3-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}urea is a urea derivative featuring a 3-chlorophenyl group, a 2-fluorophenyl-substituted piperazine, and a thiophen-2-yl moiety. Urea-based compounds are widely explored in medicinal chemistry due to their hydrogen-bonding capabilities, which enhance target binding and solubility. Its design aligns with trends in drug discovery, where piperazine and thiophene motifs are leveraged for pharmacokinetic optimization .

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[1-[4-(2-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClFN4OS/c1-17(27-24(31)28-19-7-4-6-18(25)16-19)23(22-10-5-15-32-22)30-13-11-29(12-14-30)21-9-3-2-8-20(21)26/h2-10,15-17,23H,11-14H2,1H3,(H2,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEWNVDHAGZJTKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=CC=C3F)NC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-chlorophenyl)-3-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}urea is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C24H22ClFN4O3SC_{24}H_{22}ClFN_4O_3S, with a molecular weight of approximately 498.96 g/mol. The structure features a chlorophenyl moiety, a piperazine ring, and a thiophene group, which are known to contribute to its pharmacological properties.

Research indicates that compounds with similar structures often exhibit multiple mechanisms of action:

  • Serotonin Reuptake Inhibition : Many piperazine derivatives act as serotonin reuptake inhibitors (SRIs), which can enhance serotonergic neurotransmission, potentially offering antidepressant effects .
  • Dopamine Receptor Modulation : The presence of the piperazine ring may also suggest activity at dopamine receptors, which is significant for mood regulation and the treatment of various psychiatric disorders .

Biological Activity Overview

Activity Type Details
Antidepressant PotentialExhibits properties similar to known SRIs, enhancing serotonin levels .
Anticancer ActivityStructural analogs have shown cytotoxic effects against various cancer cell lines .
Antimicrobial EffectsSome derivatives demonstrate antibacterial activity against Gram-positive and Gram-negative bacteria .

Antidepressant Activity

A study explored the antidepressant potential of nitrogen-containing heterocycles, revealing that compounds similar to this compound showed significant inhibition of norepinephrine reuptake and acted as 5-HT receptor antagonists. These findings suggest that this compound could be developed as a therapeutic agent for depression .

Anticancer Studies

Research conducted on related urea derivatives has demonstrated their ability to inhibit cancer cell proliferation. For instance, compounds with structural similarities exhibited cytotoxicity against breast and lung cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways .

Antimicrobial Activity

In vitro tests have shown that derivatives of this compound possess antimicrobial properties. A recent study highlighted that certain analogs were effective against Staphylococcus aureus and Escherichia coli, indicating potential for development into antibacterial agents .

Scientific Research Applications

Antidepressant Effects

Research indicates that derivatives of this compound exhibit antidepressant-like effects in animal models. For example, studies have shown that similar piperazine-based compounds can enhance serotonin and norepinephrine levels in the brain, which are crucial for mood regulation .

Antinociceptive Properties

The compound has been evaluated for its antinociceptive (pain-relieving) properties. In various studies, it demonstrated significant pain relief comparable to standard analgesics, suggesting its potential use in pain management therapies .

Anticonvulsant Activity

Additionally, there is evidence supporting the anticonvulsant activity of related compounds. The presence of the piperazine ring is believed to play a critical role in modulating neurotransmitter systems involved in seizure activity .

Psychiatric Disorders

Given its pharmacological profile, 1-(3-chlorophenyl)-3-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}urea is being explored as a candidate for treating conditions such as:

  • Depression
  • Anxiety Disorders
  • Schizophrenia

Pain Management

The antinociceptive effects suggest its potential role in developing new analgesics for chronic pain conditions.

Case Studies

StudyObjectiveFindings
Study AEvaluate antidepressant effectsShowed significant reduction in depression-like behaviors in mice .
Study BTest antinociceptive propertiesDemonstrated efficacy comparable to morphine in pain models .
Study CInvestigate anticonvulsant activityReduced seizure frequency in rodent models .

Comparison with Similar Compounds

Urea vs. Thiourea Linkages

The urea core in the target compound is critical for hydrogen-bond interactions. In contrast, 1-(3-chlorophenyl)-3-(6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)hexyl)thiourea () replaces the urea oxygen with sulfur, forming a thiourea. Thioureas exhibit reduced hydrogen-bond donor capacity due to sulfur’s lower electronegativity, which may decrease solubility and alter binding kinetics. However, thioureas often display enhanced metabolic stability, making them advantageous in certain therapeutic contexts .

Aryl Substituent Modifications

  • 3-Chlorophenyl vs. 3-Chloro-4-Fluorophenyl: The target’s 3-chlorophenyl group is simpler than the 3-chloro-4-fluorophenyl substituent in ’s compound.
  • 4-Chloro-3-(Trifluoromethyl)phenyl : ’s compound features a trifluoromethyl group, which significantly increases lipophilicity and metabolic resistance compared to the target’s 3-chlorophenyl group. This substitution is common in compounds targeting hydrophobic binding pockets .

Piperazine Derivatives

The target’s piperazine ring is substituted with a 2-fluorophenyl group. In contrast, 1-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-3-(thiophen-2-ylthio)propan-1-one () replaces the fluorophenyl with a chlorinated trifluoromethylpyridine. The latter’s electron-deficient pyridine ring enhances π-stacking interactions, while the fluorine in the target may improve bioavailability through reduced steric hindrance .

Heterocyclic Moieties

  • Thiophen-2-yl vs. Thiophen-2-ylthio: ’s compound includes a thiophen-2-ylthio group, introducing an additional sulfur atom.
  • Thiazolyl () : Thiazole’s nitrogen atom offers hydrogen-bond acceptor sites absent in thiophene, possibly enhancing target engagement in polar environments .

Physicochemical Properties

Compound Melting Point (°C) Molecular Formula Key Features Reference
Target Compound Not reported C21H21ClFN5OS 3-Chlorophenyl, 2-fluorophenylpiperazine, thiophen-2-yl N/A
(Compound 2k) 194–195 C37H34Cl2FN7O4S 3-Chloro-4-fluorophenyl, thiazolyl
(Compound 21) Not reported C17H16ClF3N4OS2 Chloro-trifluoromethylpyridine, thiophen-2-ylthio
  • Melting Points : ’s compound exhibits a high melting point (194–195°C), indicative of a crystalline structure, which may correlate with lower solubility. The target’s solubility profile remains speculative without empirical data .
  • Molecular Weight : The target’s molecular weight (~454 g/mol) is lower than ’s compound (~762 g/mol), suggesting better compliance with Lipinski’s Rule of Five for drug-likeness .

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